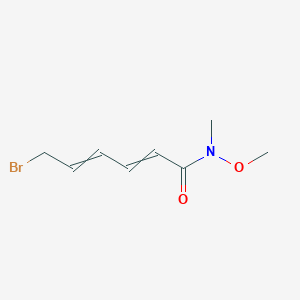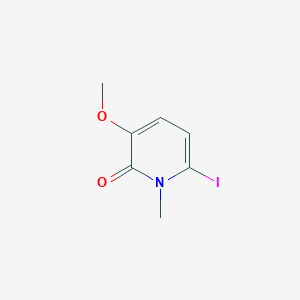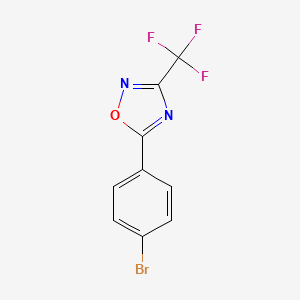![molecular formula C24H25OPS2 B12634617 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane CAS No. 919992-13-5](/img/structure/B12634617.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is a complex organophosphorus compound It features a phosphane group bonded to a phenoxyethyl moiety, which is further substituted with a 1,3-dithian-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane typically involves the reaction of 2-chloro-1,3-dithiane with substituted phenols under electrophilic aromatic substitution conditions . The phenoxyethyl moiety can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives and phosphane reagents . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphane group can be reduced to form phosphine derivatives.
Substitution: The phenoxyethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require bases such as sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phenoxyethyl compounds .
Scientific Research Applications
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can act as a ligand, coordinating with metal centers in enzymes, thereby modulating their activity . The dithiane moiety can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Dithian-2-yl)phenoxy]acetic acid: Similar in structure but contains an acetic acid moiety instead of a phosphane group.
2-[4-(1,3-Dithian-2-yl)phenoxy]-N-ethoxyacetamide:
Uniqueness
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is unique due to its combination of a phosphane group with a dithiane-substituted phenoxyethyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
919992-13-5 |
|---|---|
Molecular Formula |
C24H25OPS2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C24H25OPS2/c1-3-8-22(9-4-1)26(23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-27-18-7-19-28-24/h1-6,8-15,24H,7,16-19H2 |
InChI Key |
DPOAEVPRYDEZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)


![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)
![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)

